4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide
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Overview
Description
4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide is an organic compound that belongs to the class of semicarbazides It is characterized by the presence of a chlorophenyl group attached to a semicarbazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide typically involves the reaction of 2-chlorobenzoyl chloride with dimethylamine and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Chlorobenzoyl chloride reacts with dimethylamine to form 2-chlorobenzoyl dimethylamine.
Step 2: The intermediate product is then reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various chlorinated or substituted derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-1,1-dimethylurea
- 4-(2-Chlorophenyl)-1,1-dimethylhydrazine
- 4-(2-Chlorophenyl)-1,1-dimethylthiosemicarbazide
Uniqueness
4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility, making it suitable for specific applications in research and industry.
Properties
CAS No. |
19102-26-2 |
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Molecular Formula |
C9H12ClN3O |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)urea |
InChI |
InChI=1S/C9H12ClN3O/c1-13(2)12-9(14)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H2,11,12,14) |
InChI Key |
GZIBGFOVMWPLKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
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